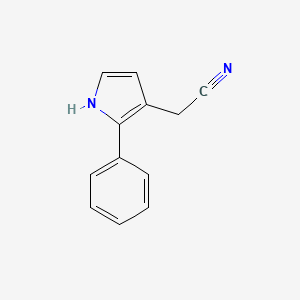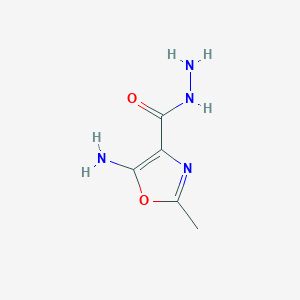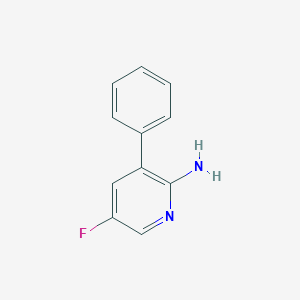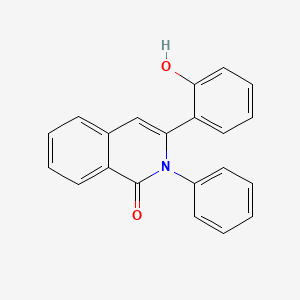
N-(2-Aminoethyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Aminoethyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide” is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Aminoethyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoquinoline Core: Starting from a suitable precursor, the isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization.
Sulfonamide Formation:
Side Chain Introduction: The aminoethyl and phenylbutyl side chains can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline core or the phenyl ring.
Reduction: Reduction reactions could target the sulfonamide group or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of “N-(2-Aminoethyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide” would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or nucleic acids, thereby modulating their activity. The exact pathways would depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Aminoethyl)isoquinoline-5-sulfonamide
- N-(3-Phenylbutyl)isoquinoline-5-sulfonamide
- Isoquinoline-5-sulfonamide derivatives
Uniqueness
The uniqueness of “N-(2-Aminoethyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other isoquinoline derivatives.
Propiedades
Número CAS |
651307-23-2 |
|---|---|
Fórmula molecular |
C21H25N3O2S |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-N-(3-phenylbutyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C21H25N3O2S/c1-17(18-6-3-2-4-7-18)11-14-24(15-12-22)27(25,26)21-9-5-8-19-16-23-13-10-20(19)21/h2-10,13,16-17H,11-12,14-15,22H2,1H3 |
Clave InChI |
YSDUGRWHOZFQRY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN(CCN)S(=O)(=O)C1=CC=CC2=C1C=CN=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B15207758.png)

![4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15207789.png)


![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)

![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)




